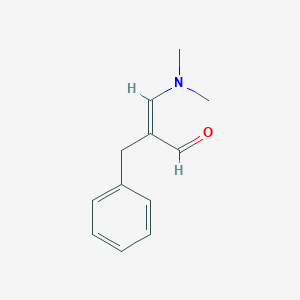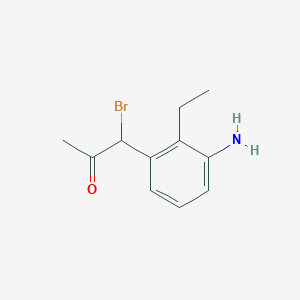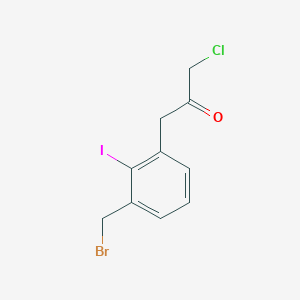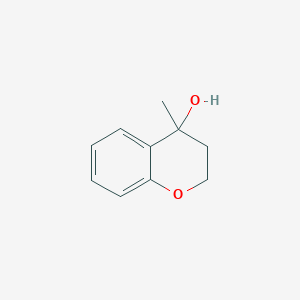
4-Methylchroman-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylchroman-4-ol is a heterocyclic compound that belongs to the chroman family. It is characterized by a benzene ring fused to a dihydropyran ring with a hydroxyl group at the fourth position. This compound is known for its diverse biological activities and is used as a building block in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Methylchroman-4-ol can be synthesized through various methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts . Another method includes the Michael addition of acrylonitrile to phenols followed by cyclization .
Industrial Production Methods: Industrial production of this compound often involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pH, and using efficient catalysts to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methylchroman-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Can be achieved using hydrogenation with palladium on carbon as a catalyst.
Substitution: Often involves nucleophilic substitution reactions using halogenated derivatives and strong bases.
Major Products: The major products formed from these reactions include various substituted chroman derivatives, which exhibit significant biological activities .
Wissenschaftliche Forschungsanwendungen
4-Methylchroman-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its antioxidant properties and potential to inhibit enzymes like acetylcholinesterase.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The mechanism by which 4-Methylchroman-4-ol exerts its effects involves interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions. Additionally, it can scavenge free radicals, reducing oxidative stress in biological systems .
Vergleich Mit ähnlichen Verbindungen
Chroman-4-one: Lacks the hydroxyl group at the fourth position but shares a similar core structure.
Thiochroman-4-one: Contains a sulfur atom in place of the oxygen in the dihydropyran ring.
Uniqueness: 4-Methylchroman-4-ol is unique due to its hydroxyl group, which enhances its biological activity and makes it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
21834-65-1 |
|---|---|
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
4-methyl-2,3-dihydrochromen-4-ol |
InChI |
InChI=1S/C10H12O2/c1-10(11)6-7-12-9-5-3-2-4-8(9)10/h2-5,11H,6-7H2,1H3 |
InChI-Schlüssel |
RCMBJZYJTXAPFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCOC2=CC=CC=C21)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


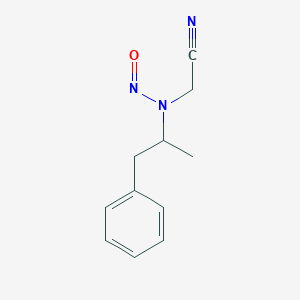
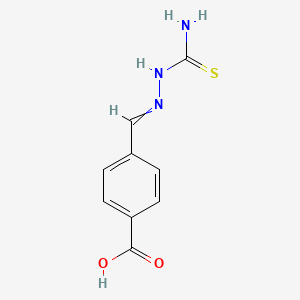
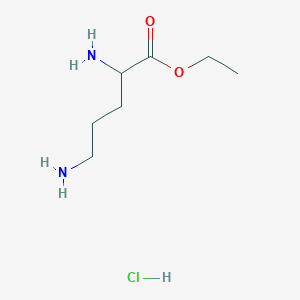
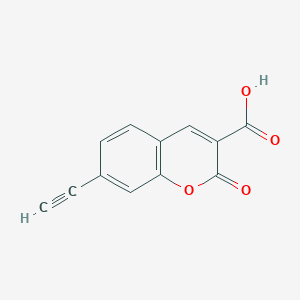

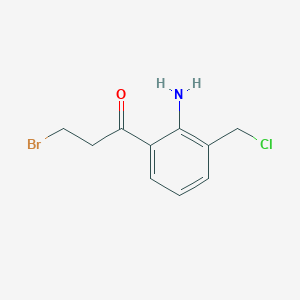
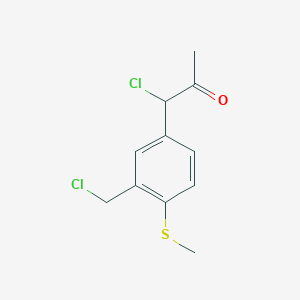
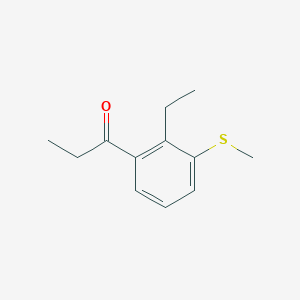
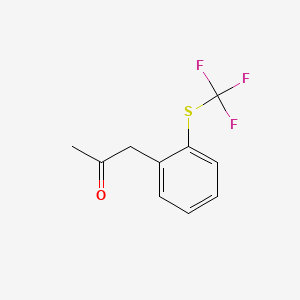
![Tert-butyl 2-amino-3-[4-(hydroxymethyl)phenyl]propanoate](/img/structure/B14060030.png)
